2-Hydroxy-6-ethylpyridine-3-carbonitrile chemical structure
2-Hydroxy-6-ethylpyridine-3-carbonitrile chemical structure
An In-Depth Technical Guide on 2-Hydroxy-6-ethylpyridine-3-carbonitrile: Structural Dynamics, Synthesis, and Applications
Executive Summary
The compound 2-Hydroxy-6-ethylpyridine-3-carbonitrile (CAS: 4241-20-7), frequently represented in its tautomeric form as 6-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , is a highly versatile nitrogen-containing heterocyclic scaffold [1]. Widely utilized in medicinal chemistry and agrochemical development, the 2-pyridone/2-hydroxypyridine core provides a rigid, planar framework capable of participating in robust hydrogen-bonding networks. This whitepaper provides an exhaustive technical analysis of its physicochemical properties, tautomeric behavior, mechanistic synthesis, and downstream applications for researchers and drug development professionals.
Structural Chemistry and Tautomeric Dynamics
A defining feature of 2-hydroxy-substituted pyridines is their lactam-lactim tautomerism. In the case of 2-hydroxy-6-ethylpyridine-3-carbonitrile, the molecule exists in an equilibrium between the 2-hydroxypyridine (lactim) and the 2-pyridone (lactam) forms.
Causality in Tautomeric Preference: In the gas phase or non-polar solvents, the 2-hydroxypyridine form is often favored due to the preservation of full aromaticity across the pyridine ring. However, in polar protic solvents (e.g., water, ethanol) and in the solid crystalline state, the 2-pyridone (lactam) form is thermodynamically dominant . This preference is driven by the highly stable amide resonance structure and the formation of strongly hydrogen-bonded cyclic dimers between the C=O acceptor and N-H donor of adjacent molecules.
Physicochemical Properties
The following table summarizes the core quantitative data for 2-hydroxy-6-ethylpyridine-3-carbonitrile, which dictates its pharmacokinetic behavior and reactivity[1, 2].
| Property | Value |
| Chemical Name | 2-Hydroxy-6-ethylpyridine-3-carbonitrile |
| IUPAC Name | 6-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| CAS Registry Number | 4241-20-7 |
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| Topological Polar Surface Area (TPSA) | ~46.5 Ų (Lactam form) |
| Hydrogen Bond Donors | 1 (N-H in lactam / O-H in lactim) |
| Hydrogen Bond Acceptors | 2 (C=O and C≡N) |
| Rotatable Bonds | 1 (Ethyl group) |
Mechanistic Synthesis Pathway
The most efficient and regioselective method for synthesizing 6-alkyl-2-oxo-1,2-dihydropyridine-3-carbonitriles relies on the condensation of an enaminone with an active methylene compound, such as cyanoacetamide [3]. For the 6-ethyl derivative, the specific precursor is 1-(dimethylamino)pent-1-en-3-one .
Reaction Mechanism
The synthesis proceeds via a multi-step cascade reaction:
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Deprotonation: A base catalyst deprotonates the acidic methylene group of cyanoacetamide.
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Michael Addition: The resulting carbanion acts as a nucleophile, attacking the electron-deficient β -carbon of the enaminone.
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Cyclization: Intramolecular nucleophilic attack by the amide nitrogen onto the carbonyl carbon of the enaminone forms the 6-membered ring.
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Elimination: The expulsion of dimethylamine and subsequent dehydration/aromatization yields the stable 2-pyridone core.
Caption: Mechanistic cascade for the synthesis of 2-hydroxy-6-ethylpyridine-3-carbonitrile.
Validated Experimental Protocol
As an Application Scientist, ensuring a self-validating, reproducible protocol is paramount. The following methodology provides high yield and purity.
Step-by-Step Procedure:
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Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 1-(dimethylamino)pent-1-en-3-one and 11.0 mmol (1.1 eq) of cyanoacetamide in 25 mL of absolute ethanol.
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Catalysis: Add 1.0 mmol (0.1 eq) of piperidine. Causality Note: Piperidine is chosen as a secondary amine base; it is sufficiently basic to generate the cyanoacetamide enolate without causing unwanted side-reactions (like esterification or aldol self-condensation) that stronger bases might induce.
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Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4 to 6 hours. Monitor the consumption of the enaminone via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS.
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Work-up and Acidification: Once the reaction is complete, cool the mixture to 0–5°C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~4. Causality Note: Under basic conditions, the 2-pyridone product forms a soluble salt. Acidification protonates the nitrogen, forcing the neutral, highly crystalline 2-pyridone to precipitate out of the ethanolic solution.
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Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) to remove residual piperidine hydrochloride, followed by cold ethanol (5 mL).
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Purification: Recrystallize the crude solid from an ethanol/water mixture to yield analytically pure 2-hydroxy-6-ethylpyridine-3-carbonitrile as an off-white to pale yellow crystalline solid.
Applications in Drug Development and Agrochemicals
The 2-hydroxy-6-ethylpyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry. The presence of the nitrile group at C3 and the ethyl group at C6 provides specific steric and electronic handles for further functionalization [4].
Downstream Functionalization Workflows
The orthogonal reactivity of the functional groups on this scaffold allows for divergent synthesis:
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N-Alkylation/Arylation: The lactam nitrogen can be selectively alkylated using alkyl halides and a weak base (e.g., K2CO3 in DMF) to generate N-substituted 2-pyridones, which frequently serve as kinase inhibitors.
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Electrophilic Aromatic Substitution: The C4 and C5 positions are electron-rich relative to a standard pyridine ring (due to the electron-donating effect of the oxygen). Halogenation (e.g., using NBS or NIS) at the C5 position is highly regioselective, providing a handle for subsequent Suzuki-Miyaura cross-coupling reactions.
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Nitrile Transformations: The C3-carbonitrile can be hydrolyzed to a primary amide or carboxylic acid, or reduced to a primary amine, serving as a precursor for fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).
Caption: Divergent functionalization pathways of the 2-hydroxy-6-ethylpyridine-3-carbonitrile core.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following spectroscopic signatures must be validated:
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1 H NMR (DMSO- d6 ): A broad singlet typically >11.0 ppm confirms the presence of the lactam N-H (or lactim O-H). The ethyl group will present as a classic triplet (methyl, ~1.1 ppm) and quartet (methylene, ~2.5 ppm). Two doublets with a coupling constant of roughly J=9.0 Hz will appear in the aromatic region (~6.2 ppm and ~7.8 ppm), corresponding to the para-like relationship of the C4 and C5 protons.
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IR Spectroscopy: A sharp, distinct absorption band near 2220 cm −1 is the hallmark of the C ≡ N stretch. A strong, broad band around 1650–1670 cm −1 indicates the highly conjugated lactam C=O stretch.
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Mass Spectrometry (ESI-MS): In positive ion mode, the [M+H]+ peak will be observed at m/z 149.1.
Conclusion
2-Hydroxy-6-ethylpyridine-3-carbonitrile (CAS 4241-20-7) is a critical building block bridging the gap between basic organic synthesis and advanced therapeutic development. By understanding its tautomeric nature and leveraging the regioselective condensation of enaminones, researchers can efficiently synthesize and functionalize this scaffold to target complex biological pathways.
References
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NextSDS. (2026). 2-HYDROXY-6-ETHYLPYRIDINE-3-CARBONITRILE — Chemical Substance Information. Retrieved from[Link]
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Gorobets, N. Y., Sedash, Y. V., Shishkina, S. V., Shishkin, O. V., Yermolayev, S. A., & Desenko, S. M. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. Retrieved from[Link]
